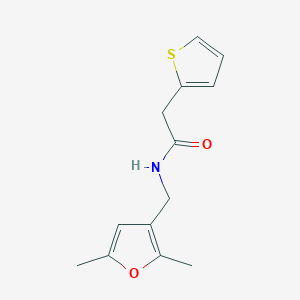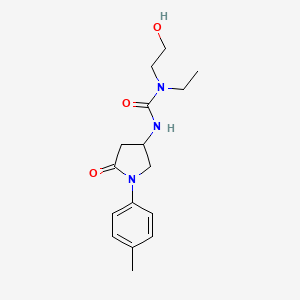
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom . Pyridine is a six-membered ring compound with five carbon atoms and a nitrogen atom. The compound you’re interested in seems to be a complex organic molecule that includes these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures (thiophene and pyridine) and the amide functional group. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms included in the molecule .Scientific Research Applications
Synthesis and Structural Derivatives
A key area of research involving N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide and its derivatives focuses on their synthesis and structural variations. For example, Fadda et al. (2013) explored the synthesis of new tetrahydropyrimidine derivatives, including thiophenopyrimidine and pyrimidothiazipine derivatives, using a similar compound as a starting intermediate. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Fadda, Bondock, Khalil, & Tawfik, 2013).
Biological Activity
The biological activity of related compounds has been a significant focus. For instance, Liu et al. (1996) synthesized and evaluated derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including analogs structurally similar to this compound. These compounds were assessed for their inhibitor activity against CDP reductase and their cytotoxicity and antineoplastic activity, showing promise in medicinal chemistry (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Coordination Polymers and Complexes
Research has also delved into the formation of coordination polymers and complexes using compounds related to this compound. For example, Yeh, Chen, and Wang (2008) studied the synthesis of new dipyridyl ligands, including carboxamide derivatives, and their reaction with metal salts. These studies aid in understanding the potential of these compounds in forming diverse and structurally complex materials (Yeh, Chen, & Wang, 2008).
Antidepressant and Nootropic Agents
The potential pharmaceutical applications of compounds similar to this compound have been explored, particularly in the realm of mental health. Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds, examining their antidepressant and nootropic activities. This research opens avenues for developing new treatments for mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticorrosive Additives
Another application of similar compounds is in the field of industrial chemistry. Hassan et al. (2010) utilized pyrimidine-5-carboxylate derivatives, structurally related to this compound, to synthesize new pyrimidine derivatives that were evaluated as antioxidant and corrosion inhibitors for diesel motor oils. This demonstrates the potential utility of these compounds in enhancing the performance and longevity of industrial products (Hassan, Amer, Moawad, & Shaker, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOIHGYOGOQJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
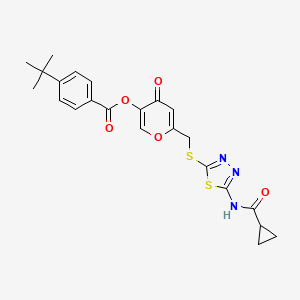
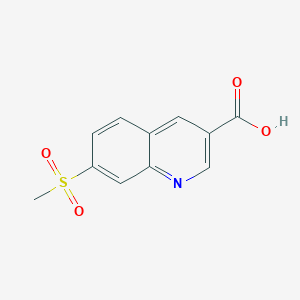
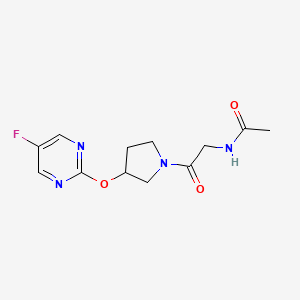
![methyl 2-{N-cyclopentyl-1-[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B3015012.png)
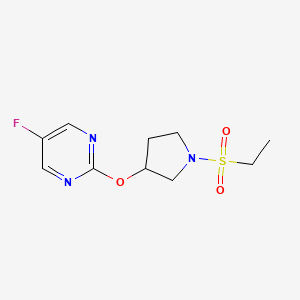
![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)

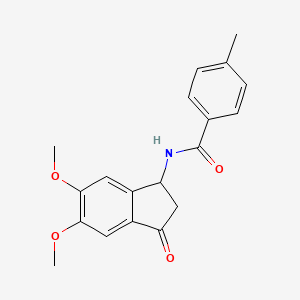
![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
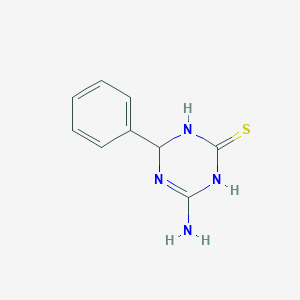

![N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3015026.png)
